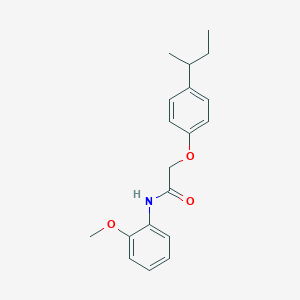![molecular formula C19H21ClN2O3 B251586 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. This chemical compound is synthesized using a specific method and has been extensively researched for its scientific applications, mechanism of action, and physiological effects.
作用機序
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and reducing the risk of blood clots. It has been shown to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gout.
実験室実験の利点と制限
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to inhibit COX-2 enzymes, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, it also has limitations, including its potential to cause side effects in animals and humans, which can affect the results of experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, including its potential use in treating other conditions, such as Alzheimer's disease and cancer. Additionally, researchers are exploring the use of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide in combination with other drugs to enhance its effectiveness and reduce its side effects. Finally, researchers are investigating the potential for N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide to be used as a diagnostic tool for certain conditions, such as arthritis.
合成法
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)nitrobenzene. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-(2-methylphenoxy)aniline. This aniline is then acetylated using acetic anhydride to form 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}aniline. Finally, this compound is reacted with butyric anhydride to form N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
科学的研究の応用
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively researched for its scientific applications, including its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide specifically inhibits COX-2, which is responsible for inflammation and pain in response to injury or disease.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-6-18(23)21-14-9-10-15(20)16(11-14)22-19(24)12-25-17-8-5-4-7-13(17)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
GZVWZRXMJGIOFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)



![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)